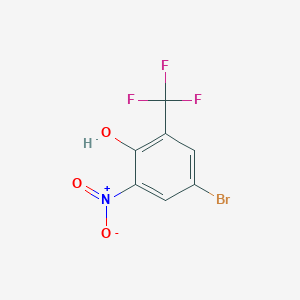

4-Bromo-2-nitro-6-(trifluoromethyl)phenol

CAS No.: 2089255-50-3

Cat. No.: VC6791245

Molecular Formula: C7H3BrF3NO3

Molecular Weight: 286.004

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089255-50-3 |

|---|---|

| Molecular Formula | C7H3BrF3NO3 |

| Molecular Weight | 286.004 |

| IUPAC Name | 4-bromo-2-nitro-6-(trifluoromethyl)phenol |

| Standard InChI | InChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H |

| Standard InChI Key | AYVFNKSPGZOIPA-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])Br |

Introduction

4-Bromo-2-nitro-6-(trifluoromethyl)phenol is a complex organic compound characterized by its molecular formula, C7H3BrF3NO3, and molecular weight of 286.00 g/mol . This compound features a phenolic ring with a bromine atom at the 4-position, a nitro group at the 2-position, and a trifluoromethyl group at the 6-position. The presence of these functional groups contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

Synthesis and Applications

The synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)phenol involves complex organic chemistry techniques, often requiring multiple steps to achieve the desired substitution pattern on the phenolic ring. This compound can serve as an intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry, due to its reactive functional groups.

Comparison with Similar Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromo-6-nitro-4-trifluoromethylphenol | Bromine and nitro groups | Enhanced stability in biological systems |

| 4-Fluoro-2-nitroaniline | Fluoro and nitro substituents | Potential anti-cancer properties |

| 4-Bromo-2-(trifluoromethyl)phenol | Bromine and trifluoromethyl groups | High density and boiling point |

These compounds highlight the versatility of halogenated phenolic structures in various chemical contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume